molecular formula C9H8BrN B8618262 3-Bromo-5-(but-1-YN-1-YL)pyridine

3-Bromo-5-(but-1-YN-1-YL)pyridine

Cat. No.: B8618262
M. Wt: 210.07 g/mol
InChI Key: XAESZEXHBBYLTA-UHFFFAOYSA-N
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Description

3-Bromo-5-(but-1-yn-1-yl)pyridine is a specialty chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. This compound features a pyridine ring disubstituted with a bromo group and a butynyl chain, a structure that makes it a valuable intermediate for constructing more complex molecules via metal-catalyzed cross-coupling reactions . Pyridine derivatives are privileged scaffolds in pharmaceuticals, present in a wide range of approved drugs targeting conditions such as cancer, inflammation, and infectious diseases . The presence of both a bromine and an alkyne group on the pyridine ring offers researchers two distinct and orthogonal sites for synthetic elaboration. The bromine can participate in reactions such as Suzuki or Grignard couplings , while the terminal alkyne is amenable to Sonogashira coupling or click chemistry , enabling the efficient exploration of chemical space. This structural motif is highly relevant in developing targeted therapeutics. For instance, pyridine-based compounds are being actively investigated as potent aromatase (CYP19A1) inhibitors for hormone-dependent breast cancer and have demonstrated significant antimicrobial and antiviral properties . The alkynyl substituent can be critical for enhancing interactions with enzyme access channels, as demonstrated in dual-binding site aromatase inhibitors where similar alkynyloxy chains contribute to low nanomolar potency . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C9H8BrN

Molecular Weight

210.07 g/mol

IUPAC Name

3-bromo-5-but-1-ynylpyridine

InChI

InChI=1S/C9H8BrN/c1-2-3-4-8-5-9(10)7-11-6-8/h5-7H,2H2,1H3

InChI Key

XAESZEXHBBYLTA-UHFFFAOYSA-N

Canonical SMILES

CCC#CC1=CC(=CN=C1)Br

Origin of Product

United States

Comparison with Similar Compounds

3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

  • Structure : Replaces the butynyl group with a boronate ester.
  • Applications: Acts as a key intermediate in Suzuki-Miyaura couplings for synthesizing cholinergic drugs and oxazolidinone derivatives targeting mGluR5 modulators .
  • Advantage : The boronate ester enhances stability and reactivity in cross-coupling reactions compared to halogenated analogs.

3-Bromo-5-(2,5-difluorophenyl)pyridine

  • Structure : Features a difluorophenyl group at the 5-position.
  • Properties : Exhibits strong NLO activity (computational hyperpolarizability: 44.95 × 10⁻³⁰ esu) due to electron-withdrawing fluorine atoms, which enhance charge transfer .
  • Biological Activity : Shows moderate antibacterial efficacy against E. coli and S. aureus (MIC: 25–50 µg/mL) .

3-Bromo-5-Methoxypyridine and 3-Bromo-5-Ethoxypyridine

  • Structure : Alkoxy substituents (methoxy or ethoxy) at the 5-position.
  • Applications : Widely used in synthesizing electroluminescent materials and pharmaceutical intermediates. The alkoxy groups improve solubility and modulate electronic properties for optoelectronic applications .

Electronic and Optical Properties

  • 3,5-Bis(naphthalen-1-yl)pyridine : Larger π-conjugation results in a lower HOMO-LUMO gap (3.8 eV) and higher NLO response than alkyne-substituted derivatives .
  • 3-Bromo-5-(tetrahydropyran-4-yloxy)pyridine : The oxygen-rich tetrahydropyran group increases polarity, enhancing solubility for pharmaceutical formulations .

Preparation Methods

Step 2: Chlorination

Reactants :

  • (5-Bromopyridine-3-yl)ethanone

  • Chlorination reagent (e.g., PCl₅ or SOCl₂)

Conditions :

  • Solvent: Dichloromethane or chloroform

  • Temperature: 0–25°C

Outcome :
The ketone is converted to 3-bromo-5-(1,2-dichloropropene-1-yl)pyridine via dichlorination. This step introduces the halogenated alkene moiety, critical for subsequent reduction.

Step 3: Reduction

Reactants :

  • 3-Bromo-5-(1,2-dichloropropene-1-yl)pyridine

  • Reducing agent (e.g., Zn/HOAc or LiAlH₄)

Conditions :

  • Solvent: Ethanol or ether

  • Temperature: Reflux

Outcome :
The dichlorinated intermediate undergoes dechlorination and reduction to yield the target compound. The reported yield for this step exceeds 40%, with an overall process yield of ~30–35%.

Advantages :

  • Avoids costly palladium or copper catalysts.

  • Uses commercially available starting materials.

Continuous-Flow Sonogashira Cross-Coupling

A continuous-flow Sonogashira protocol was developed for synthesizing pyridine-alkyne derivatives, including 3-Bromo-5-(prop-1-yn-1-yl)pyridine (Search result). This method enhances safety and efficiency compared to batch processes.

Reaction Setup

Reactants :

  • 3,5-Dibromopyridine

  • Propyne gas (alternative to TMS-propyne)

Catalysts :

  • Pd(PPh₃)₂Cl₂ (0.5–1 mol%)

  • CuI (1–2 mol%)

Conditions :

  • Solvent: DMF or DMSO

  • Temperature: 160°C

  • Residence time: 10 minutes

Outcome :
The reaction achieves 91% selectivity for the mono-alkynylated product over the bis-adduct. Propyne gas eliminates the need for TMS-protected reagents, reducing costs and simplifying workup.

Key Parameters

ParameterOptimal ValueImpact on Yield
Temperature160°CMaximizes rate and selectivity
Pd Loading0.5 mol%Balances cost and activity
Propyne Equivalents1.5Minimizes bis-adduct formation

Advantages :

  • Scalable for pharmaceutical manufacturing (e.g., BACE1 inhibitors).

  • Reduces reaction time from hours (batch) to minutes.

Bromination of 3-Amino-5-methylpyridine via Diazotization

Although developed for 3-bromo-5-methylpyridine (Search result), this method offers insights into bromination strategies applicable to alkyne-substituted pyridines.

Reaction Steps

Step 1 : Synthesis of 3-Nitro-5-methylpyridine

  • Condensation of diethyl malonate with 3-nitro-5-chloropyridine.

  • Decarboxylation under acidic conditions (HCl, reflux).

Step 2 : Reduction to 3-Amino-5-methylpyridine

  • Catalytic hydrogenation (Pd/C, H₂, methanol).

Step 3 : Diazotization and Bromination

  • Diazotization with NaNO₂/HBr at -10°C.

  • Bromine addition to form 3-bromo-5-methylpyridine.

Adaptation for Alkyne Derivatives :
Replacing the methyl group with a propynyl moiety would require substituting 3-nitro-5-chloropyridine with a pre-alkynylated intermediate. For example, Sonogashira coupling could introduce the alkyne before bromination.

Comparative Analysis of Methods

MethodYieldCostScalabilityKey Limitations
Three-Step Synthesis30–35%LowHighMulti-step purification
Continuous-Flow Sonogashira91% selectivityModerateVery HighRequires gas handling
Diazotization-Bromination60–70%LowModerateLimited to methyl groups

Q & A

Q. What are the optimal conditions for synthesizing 3-Bromo-5-(but-1-yn-1-yl)pyridine, and how can competing side reactions be minimized?

The synthesis of bromopyridine derivatives often involves halogenation or cross-coupling reactions. For 3-bromo-5-alkynylpyridines, a Sonogashira coupling between 3-bromo-5-iodopyridine and terminal alkynes (e.g., but-1-yne) is a viable route. Key parameters include:

  • Catalytic system : Use Pd(PPh₃)₂Cl₂/CuI with a 1:2 Pd:Cu ratio to enhance coupling efficiency .
  • Solvent/base : Employ DMF or THF with triethylamine to stabilize intermediates and suppress dehalogenation .
  • Temperature : Maintain 60–80°C to balance reaction rate and side-product formation (e.g., homo-coupling of alkynes).
    To minimize bromine displacement during coupling, ensure anhydrous conditions and avoid excess base, which may promote elimination or nucleophilic aromatic substitution .

Q. Which spectroscopic techniques are most reliable for characterizing the structural integrity of this compound?

  • ¹H/¹³C NMR : Confirm alkyne substitution via absence of terminal proton signals (δ ~2.5 ppm for sp-hybridized C-H) and deshielded pyridine protons (e.g., H-2 and H-4 at δ ~8.5–9.0 ppm) .
  • FT-IR : Validate C≡C stretch at ~2100–2200 cm⁻¹ and C-Br vibration at ~550–650 cm⁻¹ .
  • Mass spectrometry (HR-MS) : Ensure molecular ion peaks align with calculated [M+H]+ values (e.g., m/z ~250–260 for C₉H₇BrN) .
    Cross-validate with single-crystal XRD for unambiguous confirmation of regiochemistry .

Q. What safety protocols are critical when handling brominated pyridines with alkyne substituents?

  • Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and flame-resistant lab coats due to the compound’s irritant properties and potential flammability .
  • Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HBr) .
  • Storage : Keep under inert gas (Ar/N₂) at –20°C to prevent alkyne oxidation or moisture-induced decomposition .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent influence the reactivity of this compound in cross-coupling reactions?

The bromine atom at the 3-position activates the pyridine ring toward electrophilic substitution while directing incoming nucleophiles to the para position (C-4). In Pd-mediated couplings (e.g., Suzuki or Heck), the bromine’s electronegativity stabilizes the transition state, accelerating oxidative addition. However, the alkyne at C-5 may compete as a coordinating ligand, potentially poisoning the catalyst. Mitigate this by:

  • Using bulky phosphine ligands (e.g., XPhos) to shield Pd centers .
  • Optimizing stoichiometry to favor coupling at Br over alkyne side reactions .

Q. What computational methods are effective for predicting the nonlinear optical (NLO) properties of this compound?

  • DFT calculations : Employ B3LYP/6-311+G(d,p) to model hyperpolarizability (β) and dipole moments. The alkyne’s π-conjugation enhances charge transfer, while bromine introduces asymmetry critical for NLO activity .
  • TD-DFT : Simulate UV-vis spectra to correlate electronic transitions (e.g., π→π* at ~300 nm) with experimental data .
  • Molecular electrostatic potential (MEP) maps : Identify electron-rich regions (alkyne and pyridine N) as sites for intermolecular interactions in crystal packing .

Q. How can contradictions in biological activity data for brominated pyridines be resolved?

Discrepancies often arise from variations in assay conditions or impurity profiles. Strategies include:

  • Purity assessment : Use HPLC-MS to verify >95% purity, as trace halogenated byproducts (e.g., dibromo derivatives) may skew results .
  • Dose-response studies : Establish EC₅₀/IC₅₀ curves across multiple cell lines to differentiate compound-specific effects from artifacts .
  • Metabolic stability assays : Evaluate cytochrome P450 interactions to identify bioactivation pathways that may explain toxicity outliers .

Methodological Guidance for Experimental Design

Q. Designing a study to evaluate the thermal stability of this compound in material science applications

  • Thermogravimetric analysis (TGA) : Heat samples at 10°C/min under N₂ to assess decomposition onset (>200°C expected for bromopyridines) .
  • DSC : Monitor phase transitions and exothermic events (e.g., alkyne cyclization at elevated temperatures) .
  • In situ FT-IR : Track C≡C and C-Br bond integrity during heating to identify degradation mechanisms .

Q. Addressing low yields in Sonogashira couplings involving bromopyridines

  • Pre-activation of alkyne : Silylate terminal alkynes (e.g., TMS-protected but-1-yne) to reduce homo-coupling .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing side reactions .
  • Catalyst recycling : Immobilize Pd on magnetic nanoparticles to improve turnover number (TON) .

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